

Application Notes and Protocols for Tracking Stem Cell Fate with PKH67

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: PKH 67
Cat. No.: B15556986

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKH67 is a green fluorescent, lipophilic membrane dye designed for the stable, long-term labeling of live cells.[1] Its utility in stem cell research is significant, owing to its ability to intercalate into the cell membrane's lipid bilayer via its long aliphatic tails.[1] This labeling is generally non-toxic and does not adversely affect cell viability or proliferative capacity. Once incorporated, the dye is partitioned equally between daughter cells during cell division, making it a powerful tool for monitoring cell proliferation by observing the sequential halving of fluorescence intensity.[2][3] With an estimated in vivo fluorescence half-life of 10-12 days, PKH67 is ideal for short-to-medium term cell tracking studies, both in vitro and in vivo.[4]

These characteristics make PKH67 an invaluable reagent for elucidating the fate of stem cells, including their migration, engraftment, proliferation, and differentiation. It is frequently used in cytotoxicity assays, studies of cell-cell interactions, and for tracking exosomes released from stem cells.[4][5]

Key Applications in Stem Cell Research

- **In Vivo Cell Tracking:** Labeled stem cells can be injected into animal models to monitor their migration, homing, and engraftment in real-time using fluorescence microscopy.[6] The dye's stability allows for tracking over moderate time frames.[7]
- **Proliferation and Lineage Tracing:** As stem cells divide, the PKH67 dye is distributed equally among daughter cells. Flow cytometry can be used to resolve distinct generations of cells based on their fluorescence intensity, providing a quantitative measure of proliferation.[8][9] This is crucial for understanding how different stimuli affect the proliferative potential of stem cells.
- **Cytotoxicity and Viability Assays:** PKH67 can be used in conjunction with red fluorescent viability probes like Propidium Iodide (PI) or 7-AAD, as their emission spectra have minimal overlap. This allows for the simultaneous assessment of cell fate and viability.
- **Exosome and Membrane Transfer Studies:** The dye can be used to label exosomes or other extracellular vesicles secreted by stem cells, enabling the study of their uptake by recipient cells and their role in cell-to-cell communication.[4]

Data Presentation

Table 1: PKH67 Dye Characteristics

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~490 nm	[4][10]
Emission Maximum (λ_{em})	~502 nm	[4][10]
Color	Green	
Predicted In Vivo Half-Life	10-12 days	[4]
Chemistry	Lipophilic dye with long aliphatic tails	[1]
Primary Application	General cell membrane labeling for cell tracking and proliferation	[5]

Table 2: Performance Data for PKH67 Labeling of Rat Mesenchymal Stem Cells (rMSCs)

Parameter	Value	Time Point	Source(s)
Initial Labeling Efficacy	99.3 ± 1.6%	Immediately after labeling	[11][12]
Cell Viability	88.8 ± 1.2%	3 days post-labeling	[13]
Cell Viability	91.0 ± 3.8%	6 days post-labeling	[11][12]
Dye Transfer to Unlabeled Cells	Almost none observed in direct co-culture	Not specified	[11][12]

Experimental Protocols

Protocol 1: General Labeling of Stem Cells with PKH67

This protocol is a general guideline and should be optimized for specific stem cell types and experimental conditions. The procedure is based on a final staining volume of 500 μ L containing 2 μ M PKH67 and 1×10^7 cells/mL.[4]

Materials:

- PKH67 Green Fluorescent Cell Linker Kit (contains PKH67 ethanolic dye solution and Diluent C)
- Stem cell suspension (single-cell suspension is critical)
- Complete culture medium (containing serum or protein)
- Serum-free culture medium or buffer (e.g., PBS)
- Polypropylene conical tubes (15 mL and 50 mL)
- Pipettes and tips
- Centrifuge

Procedure:

- Cell Preparation: a. Start with a single-cell suspension of at least 2×10^7 viable cells. For adherent cells, detach them using trypsin or another suitable enzyme and ensure complete dissociation.[14] b. Transfer the cell suspension to a conical tube and wash once with serum-free medium to remove any residual serum proteins.[4] c. Centrifuge the cells at $400 \times g$ for 5 minutes to form a loose pellet.[4] d. Carefully aspirate the supernatant, leaving no more than 25 μL of residual liquid.[14] e. Prepare a 2x Cell Suspension by resuspending the 2×10^7 cell pellet in 250 μL of Diluent C. Gently pipette to ensure complete dispersion. Do not vortex.[4]
- Staining Solution Preparation: a. Immediately before staining, prepare a 2x Dye Solution (4 μM) by adding 1 μL of the PKH67 ethanolic dye solution to 250 μL of Diluent C in a separate polypropylene tube.[4] b. Mix the 2x Dye Solution well by pipetting.
- Cell Staining: a. Rapidly add the 250 μL of 2x Cell Suspension to the 250 μL of 2x Dye Solution.[4] b. Immediately and thoroughly mix the cells and dye by gentle pipetting for 2-5 minutes. The final concentrations will be 1×10^7 cells/mL and 2 μM PKH67. Note: It is critical that cells are suspended in Diluent C during staining, as physiologic salts can cause the dye to form micelles and reduce staining efficiency.[14]
- Stopping the Staining Reaction: a. Stop the reaction by adding an equal volume (500 μL) of serum (e.g., FBS) or complete culture medium containing protein.[8] b. Incubate for 1 minute to allow excess dye to bind to the protein.
- Washing the Labeled Cells: a. Dilute the sample with 5-10 mL of complete culture medium. b. Centrifuge at $400 \times g$ for 5-10 minutes. Discard the supernatant. c. To ensure complete removal of unbound dye, transfer the cell pellet to a fresh sterile tube and wash an additional 2-3 times with 5-10 mL of complete medium.[4] Inadequate washing is a common cause of cell-to-cell dye transfer.
- Final Resuspension and Analysis: a. After the final wash, resuspend the cell pellet in an appropriate volume of complete medium for your downstream application. b. Assess cell recovery, viability (e.g., using Trypan Blue or a viability dye like PI), and fluorescence intensity using a flow cytometer or fluorescence microscope.

Protocol 2: Analysis of Labeled Stem Cells by Flow Cytometry

Flow cytometry is essential for quantifying labeling efficiency and analyzing proliferation based on dye dilution.[15]

Procedure:

- Prepare Controls:
 - Unlabeled Control: An unstained sample of the same stem cells to set the negative gate for fluorescence.
 - Labeled, Non-proliferating Control (Day 0): A sample of PKH67-labeled cells analyzed immediately after staining to establish the initial fluorescence intensity (parent generation).
- Sample Preparation: Prepare single-cell suspensions of your labeled experimental samples at a concentration of approximately 1×10^6 cells/mL in FACS buffer (e.g., PBS with 1-2% FBS).
- Acquisition: a. Acquire data on a flow cytometer equipped with a 488 nm laser for excitation. b. Detect PKH67 fluorescence using a filter appropriate for FITC (e.g., 530/30 nm bandpass filter). c. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the viable cell population. d. For the PKH67-positive gate, use the unlabeled control to set the threshold.
- Proliferation Analysis: a. On a histogram of PKH67 fluorescence intensity, the Day 0 sample will show a single bright peak. b. As cells divide, subsequent peaks will appear, each with approximately half the fluorescence intensity of the preceding peak. c. Use cell proliferation analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in each generation. A proliferation ratio can be calculated to compare different experimental conditions.[8]

Protocol 3: Visualization by Fluorescence Microscopy

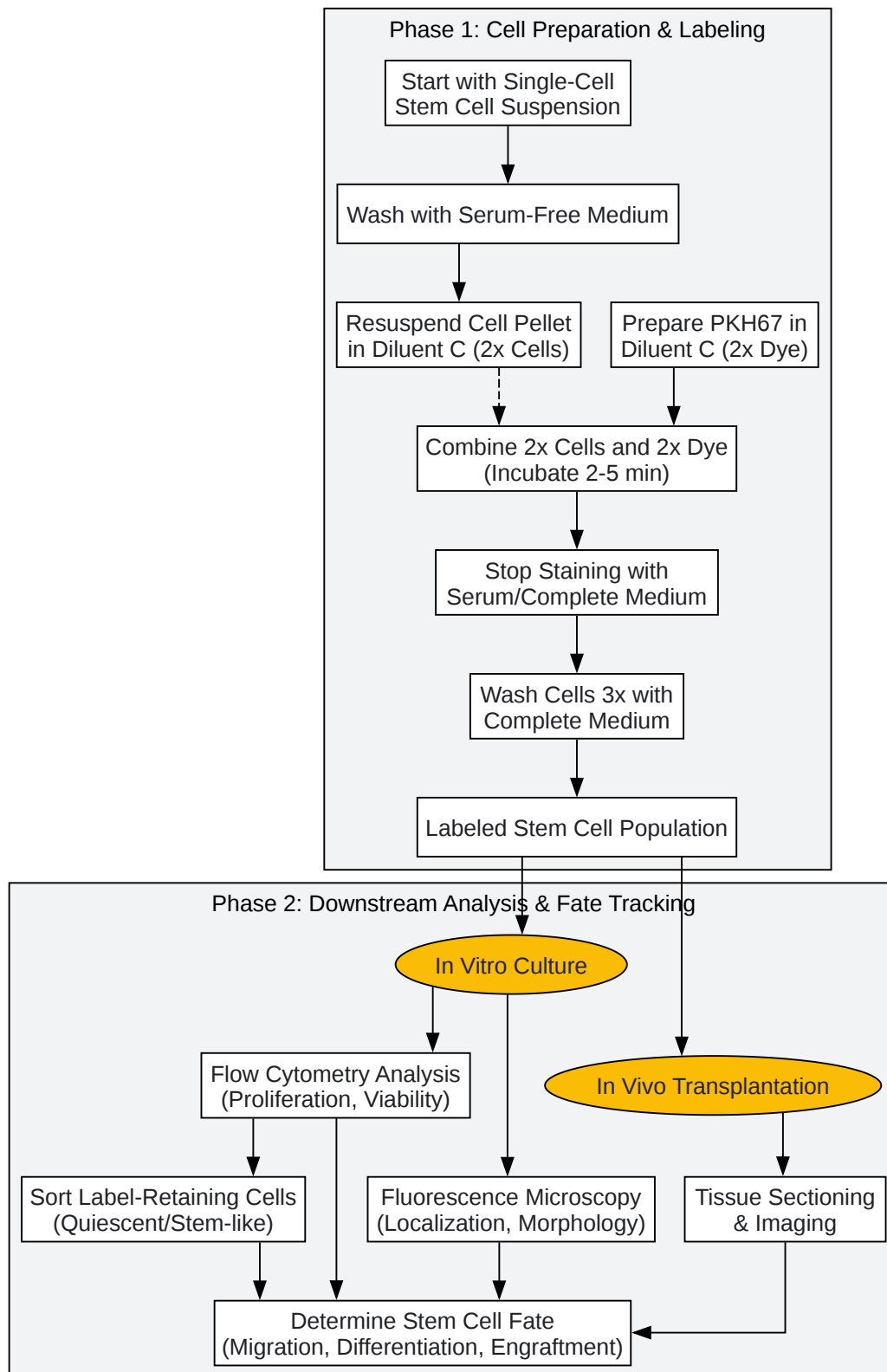
Procedure for In Vitro Imaging:

- Plate PKH67-labeled stem cells onto appropriate culture vessels (e.g., glass-bottom dishes, chamber slides).
- Allow cells to adhere and grow for the desired period.
- Wash cells gently with PBS.
- Fix the cells with 2-4% paraformaldehyde (PFA) for 15 minutes at room temperature. Note: Organic solvents like methanol or acetone will extract the dye and should be avoided.
- (Optional) Permeabilize with a mild detergent like saponin (50-75 µg/mL) if intracellular antibody staining is required.
- (Optional) Stain for other markers of interest (e.g., DAPI for nuclei, fluorescently-conjugated antibodies for differentiation markers).
- Mount with an aqueous mounting medium and visualize using a fluorescence microscope with a standard FITC/GFP filter set.

Procedure for Frozen Tissue Sections:

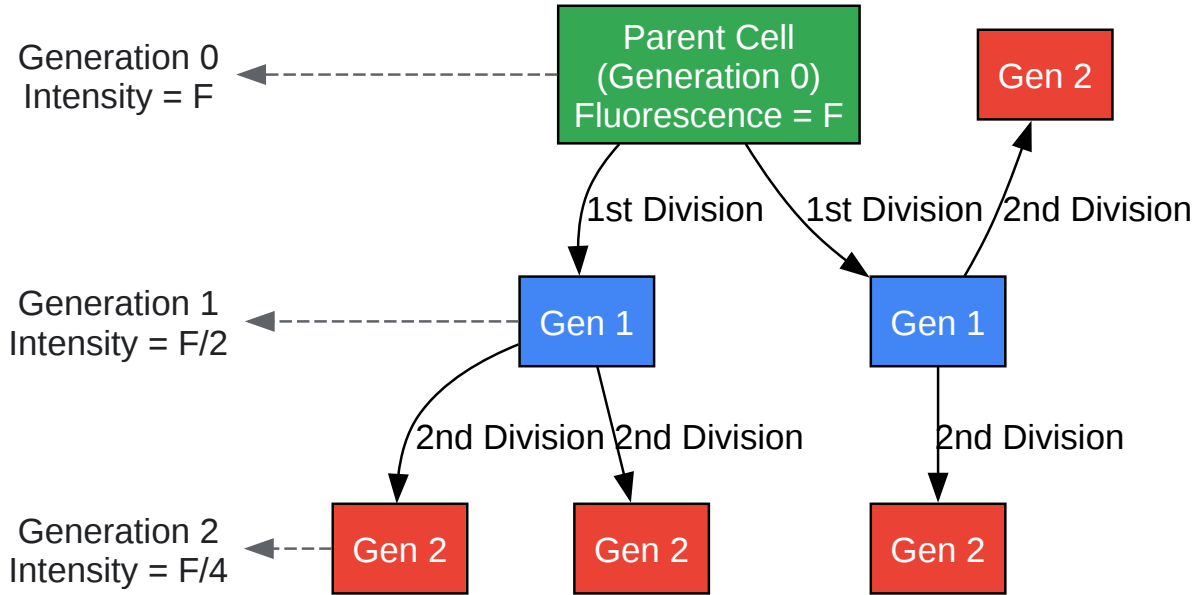
- Excise the tissue of interest and immediately freeze it on dry ice or in liquid nitrogen.[\[14\]](#)
- Store tissues at -70°C or below until sectioning.[\[14\]](#)
- Embed the frozen tissue in OCT compound and prepare cryosections (5-10 µm thick).
- Air dry the slides for at least 1 hour.[\[14\]](#)
- (Optional) Perform fixation and counterstaining as described above.
- Mount with a coverslip and visualize.

Visualizations



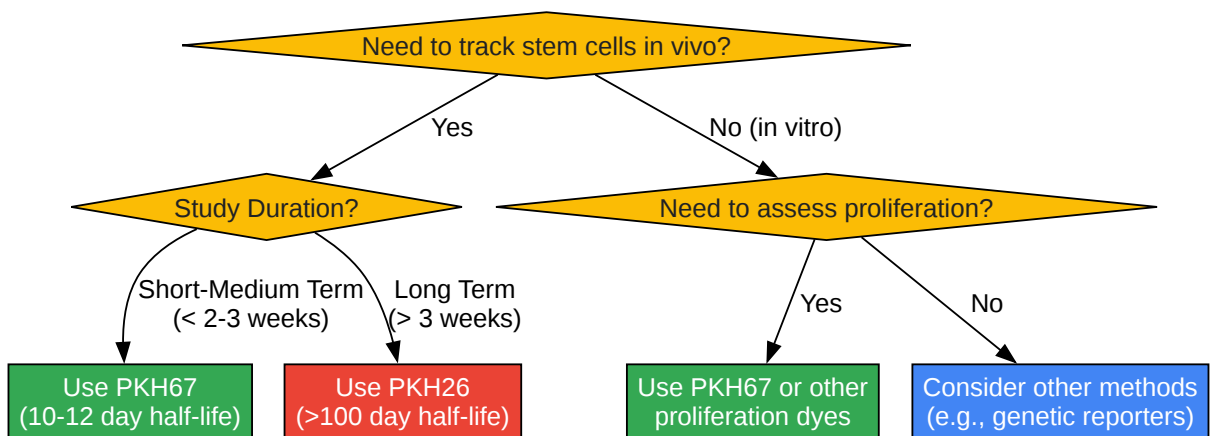
[Click to download full resolution via product page](#)

Caption: Experimental workflow for labeling stem cells with PKH67 and subsequent fate tracking.



[Click to download full resolution via product page](#)

Caption: Dye dilution principle for tracking stem cell proliferation with PKH67.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. [merckmillipore.com](https://www.merckmillipore.com) [[merckmillipore.com](https://www.merckmillipore.com)]
2. Innocuousness and intracellular distribution of PKH67: a fluorescent probe for cell proliferation assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
3. [apexbt.com](https://www.apexbt.com) [[apexbt.com](https://www.apexbt.com)]
4. [abpbio.com](https://www.abpbio.com) [[abpbio.com](https://www.abpbio.com)]
5. [abpbio.com](https://www.abpbio.com) [[abpbio.com](https://www.abpbio.com)]
6. Optical imaging of PKH-labeled hematopoietic cells in recipient bone marrow in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
7. PKH67 Green Fluorescent Cell Linker Kit , 用于常规细胞膜标记 Distributed for Phanos Technologies | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
8. Usefulness of PKH fluorescent labelling to study leukemic cell proliferation with various cytostatic drugs or acetyl tetrapeptide – AcSDKP - PMC [pubmed.ncbi.nlm.nih.gov]
9. Cell Tracking with Lipophilic Membrane Dyes [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
10. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
11. A comparative study of PKH67, Dil, and BrdU labeling techniques for tracing rat mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
12. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
13. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
14. [sigmaaldrich.com](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
15. [fishersci.com](https://www.fishersci.com) [[fishersci.com](https://www.fishersci.com)]
- To cite this document: BenchChem. [Application Notes and Protocols for Tracking Stem Cell Fate with PKH67]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556986/docs#application-notes-and-protocols-for-tracking-stem-cell-fate-with-pkh67>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)